molecular formula C12H15ClN2O3 B2477501 3-(2-Aminoethyl)-5-benzyloxazolidine-2,4-dione hydrochloride CAS No. 1197239-16-9

3-(2-Aminoethyl)-5-benzyloxazolidine-2,4-dione hydrochloride

Cat. No.: B2477501
CAS No.: 1197239-16-9
M. Wt: 270.71
InChI Key: JPLAGUIRNSRJHS-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5-benzyloxazolidine-2,4-dione hydrochloride is a synthetic compound that belongs to the class of oxazolidine derivatives This compound is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing oxygen and nitrogen atoms

Scientific Research Applications

3-(2-Aminoethyl)-5-benzyloxazolidine-2,4-dione hydrochloride has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.

    Medicine: The compound has potential therapeutic applications, such as acting as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

Tryptamine, a structurally similar compound, is an important neurotransmitter. It bears a close structural and chemical similarity to the neurotransmitter serotonin and to melatonin, which plays a key role in the daily behavioral and physiological states of humans .

Safety and Hazards

Tryptamine hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It’s harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-benzyloxazolidine-2,4-dione hydrochloride typically involves the following steps:

    Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the oxazolidine intermediate.

    Addition of the Aminoethyl Side Chain: The aminoethyl side chain can be added through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-5-benzyloxazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminoethyl)indole: This compound shares the aminoethyl side chain but has an indole ring instead of an oxazolidine ring.

    5-Benzyl-2-oxazolidinone: This compound has a similar oxazolidine ring and benzyl group but lacks the aminoethyl side chain.

    2-Aminoethyl-5-benzyl-1,3-oxazolidine: This compound is structurally similar but has different substituents on the oxazolidine ring.

Uniqueness

3-(2-Aminoethyl)-5-benzyloxazolidine-2,4-dione hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2-aminoethyl)-5-benzyl-1,3-oxazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3.ClH/c13-6-7-14-11(15)10(17-12(14)16)8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLAGUIRNSRJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N(C(=O)O2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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